molecular formula C11H11BrFNO B13222152 1-(2-Bromo-4-fluorophenyl)piperidin-2-one

1-(2-Bromo-4-fluorophenyl)piperidin-2-one

Cat. No.: B13222152
M. Wt: 272.11 g/mol
InChI Key: MJZKEUAJVKKHFV-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)piperidin-2-one is an organic compound with the molecular formula C11H11BrFNO. It is a derivative of piperidinone, where the piperidine ring is substituted with a bromo and a fluoro group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-fluorophenyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-4-fluoroaniline and piperidin-2-one.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Procedure: The 2-bromo-4-fluoroaniline is reacted with piperidin-2-one in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)piperidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-fluorophenyl)piperidin-2-one: Similar structure but different substitution pattern on the phenyl ring.

    1-(2-Chloro-4-fluorophenyl)piperidin-2-one: Chlorine substitution instead of bromine.

    1-(2-Bromo-4-methylphenyl)piperidin-2-one: Methyl substitution instead of fluorine.

Uniqueness

1-(2-Bromo-4-fluorophenyl)piperidin-2-one is unique due to the presence of both bromo and fluoro groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C11H11BrFNO

Molecular Weight

272.11 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11BrFNO/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2

InChI Key

MJZKEUAJVKKHFV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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